
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- is a purine nucleoside analog. This compound is known for its significant biological activity and is used in various scientific research applications. It is structurally characterized by a purine base attached to a ribofuranosyl sugar moiety, with a methoxy group at the 6-position of the purine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- typically involves the glycosylation of a purine derivative with a ribofuranosyl donor. One common method includes the use of a protected ribofuranosyl halide, which reacts with a purine base under acidic or basic conditions to form the nucleoside. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions, followed by purification processes such as crystallization or chromatography. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine nucleosides.
Aplicaciones Científicas De Investigación
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This interference can lead to the inhibition of cell proliferation and induction of apoptosis. The compound targets specific enzymes involved in nucleoside metabolism, such as adenosine deaminase and nucleoside transporters.
Comparación Con Compuestos Similares
Similar Compounds
Nelarabine: A prodrug of 9-beta-D-arabinofuranosylguanine, used in the treatment of T-cell acute lymphoblastic leukemia.
Fludarabine: A purine analog used in the treatment of hematological malignancies.
6-Methylmercaptopurine riboside: Known for its anticancer activity.
Uniqueness
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- is unique due to its specific methoxy substitution at the 6-position, which can influence its biological activity and therapeutic potential. This structural feature distinguishes it from other purine nucleoside analogs and contributes to its specific mechanism of action and applications in research and medicine.
Propiedades
Número CAS |
5746-29-2 |
|---|---|
Fórmula molecular |
C11H14N4O5 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3 |
Clave InChI |
UQQHOWKTDKKTHO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12505393.png)
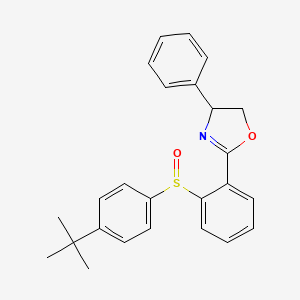

![N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B12505405.png)
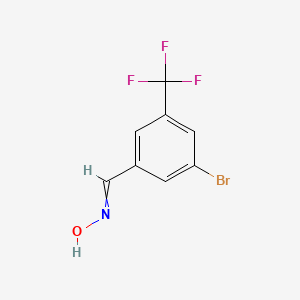
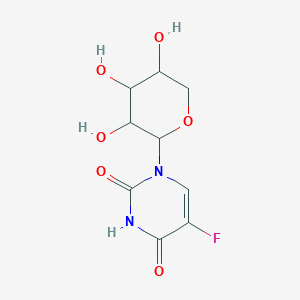
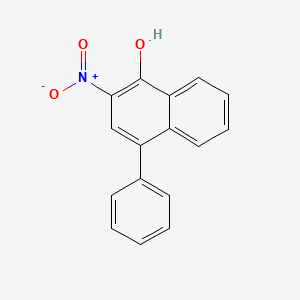

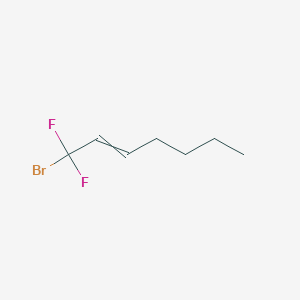
![Tert-butyl N-[2-(benzyloxy)-1-(oxiran-2-YL)ethyl]carbamate](/img/structure/B12505455.png)
methanone](/img/structure/B12505461.png)
![methyl 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxylate 5,5-dioxide](/img/structure/B12505472.png)

